4-Isothiocyanatobenzoic acid
Description
Properties
IUPAC Name |
4-isothiocyanatobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-1-3-7(4-2-6)9-5-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEFRYQKJYMLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175579 | |
| Record name | 4-Isothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2131-62-6 | |
| Record name | 4-Isothiocyanatobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isothiocyanatobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2131-62-6 | |
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| Record name | 4-Isothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxyphenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-ISOTHIOCYANATOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83CC6APM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Overview
The most widely documented method for preparing 4-isothiocyanatobenzoic acid involves the sequential treatment of 4-aminobenzoic acid with carbon disulfide (CS₂) and iodine (I₂) in the presence of a base, typically triethylamine (TEA) or sodium hydrogen carbonate. This approach, detailed in a patent by, proceeds through the formation of a dithiocarbamate intermediate, which is subsequently oxidized to the isothiocyanate.
Detailed Procedure
In a representative example, 4-aminobenzoic acid (1.5 mmol) is suspended in a mixture of tetrahydrofuran (THF) and water (1:1 v/v) under a nitrogen atmosphere. Carbon disulfide (4.4 mmol) and triethylamine (3.6 mmol) are added, and the reaction is stirred at room temperature for 24 hours. A solution of iodine (1.6 mmol) in THF is then dropwise added at 0°C, followed by stirring for an additional two hours. The mixture is acidified with hydrochloric acid to precipitate the product, which is filtered and washed with water and organic solvents to yield this compound as an ocher solid.
Key Variations
-
Solvent Systems : While THF/water is common, alternatives such as dioxane or acetonitrile have been employed, with acetonitrile demonstrating improved solubility for certain substrates.
-
Oxidizing Agents : Iodine is the standard oxidant, but bromine (Br₂) has also been used, achieving comparable yields (e.g., 72% for bromine in Example 9 of).
-
Bases : Sodium hydrogen carbonate can replace triethylamine in some cases, though this may necessitate longer reaction times.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine on carbon disulfide, forming a dithiocarbamate intermediate. Oxidation by iodine facilitates the elimination of hydrogen sulfide (H₂S), yielding the isothiocyanate group. This mechanism is corroborated by the isolation of intermediate species in related syntheses.
Synthesis via 1,1'-Thiocarbonyldiimidazole (TCDI)
Reaction Overview
An alternative method, reported by, utilizes TCDI to directly convert 4-aminobenzoic acid into this compound. This single-step approach avoids the need for hazardous oxidizing agents like iodine, offering a streamlined synthetic route.
Detailed Procedure
4-Aminobenzoic acid is reacted with TCDI (1.1 equivalents) in the presence of triethylamine (TEA) as a base. The reaction is typically conducted in anhydrous dimethylformamide (DMF) at room temperature for 12–24 hours. After completion, the mixture is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate), dried, and purified by recrystallization.
Optimization Considerations
-
Solvent Choice : DMF is preferred due to its high polarity, which stabilizes the reactive intermediates.
-
Stoichiometry : A slight excess of TCDI (1.1–1.2 equivalents) ensures complete conversion of the amine.
Mechanistic Insights
TCDI acts as a thiocarbonyl transfer agent, reacting with the primary amine to form an isothiocyanate via a nucleophilic substitution mechanism. The imidazole byproduct is removed during workup, simplifying purification.
Comparative Analysis of Methods
Advantages and Limitations
-
CS₂/I₂ Method :
-
Pros : High yields, cost-effective reagents.
-
Cons : Requires handling toxic gases (H₂S) and corrosive iodine.
-
-
TCDI Method :
-
Pros : Single-step, avoids strong oxidants.
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Cons : Higher reagent costs and sensitivity to moisture.
-
Characterization and Analytical Data
Spectroscopic Data
Purity Assessment
Chromatographic methods (TLC, HPLC) and melting point determination are routinely used to verify product purity. The absence of starting material (Rf = 0.3 in ethyl acetate/hexane) confirms complete conversion.
Industrial Applications
This compound serves as a key intermediate in the synthesis of:
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanatobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: DBU, triethylamine.
Solvents: Dichloromethane, acetonitrile.
Major Products:
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis:
4-Isothiocyanatobenzoic acid serves as a fundamental building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its isothiocyanate functionality allows for the formation of thioureas, carbamates, and dithiocarbamates through nucleophilic substitution reactions.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Nucleophile | Major Product |
|---|---|---|
| Substitution | Amines | Thioureas |
| Substitution | Alcohols | Carbamates |
| Substitution | Thiols | Dithiocarbamates |
Biology
Modification of Biomolecules:
The compound is utilized in the modification of proteins and peptides for labeling and detection purposes. The reactive isothiocyanate group can form covalent bonds with nucleophilic sites on biomolecules, facilitating the study of protein interactions and functions.
Antimicrobial Activity:
Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell wall synthesis.
Anticancer Properties:
Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and modulating cell cycle proteins. In vitro studies have shown significant inhibition of cancer cell proliferation.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 15.0 | Cell cycle arrest and apoptosis |
Industrial Applications
This compound is also employed in the production of specialty chemicals and materials, including polymers and coatings. Its reactivity allows it to be incorporated into various formulations, enhancing material properties.
Case Study on Anticancer Activity
A study evaluating the effects of this compound on breast cancer cell lines revealed a marked reduction in cell viability at concentrations as low as 12.5 µM. The findings suggest that this compound may serve as a lead candidate for developing new anticancer agents.
Case Study on Antimicrobial Efficacy
In comparative analyses against standard antibiotics, this compound demonstrated comparable or superior efficacy against MRSA strains. This highlights its potential as an alternative treatment option for antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of 4-isothiocyanatobenzoic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows the compound to modify the structure and function of target biomolecules, leading to various biological effects .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Hydroxybenzoic Acid (C₇H₆O₃)
- Functional Group : Hydroxyl (-OH) at the para position.
- Properties : Lower molecular weight (138.12 g/mol) and higher water solubility due to polar -OH group.
- Applications : Preservative in food/cosmetics (as parabens), biomarker in metabolic studies , and precursor for liquid crystal polymers.
- Key Difference : Lacks the reactive isothiocyanate group, limiting covalent conjugation utility but enhancing biocompatibility .
4-Nitrobenzoic Acid (C₇H₅NO₄)
- Functional Group: Nitro (-NO₂) at the para position.
- Properties : Strong electron-withdrawing effect reduces aromatic ring reactivity. Molecular weight: 167.12 g/mol.
- Applications: Intermediate in organic synthesis (e.g., reduction to 4-aminobenzoic acid) and corrosion inhibition .
- Key Difference : Nitro group is redox-active but lacks direct conjugation utility compared to isothiocyanate .
4-Methoxycarbonylbenzoic Acid (C₉H₈O₄)
- Functional Group : Methoxycarbonyl (-COOCH₃) at the para position.
- Properties : Increased lipophilicity (molecular weight: 180.16 g/mol) due to the ester group.
- Applications : Intermediate in peptide synthesis and polymer chemistry .
- Key Difference : Ester group hydrolyzes to carboxylic acid under basic conditions, unlike the stable isothiocyanate .
4-Aminobenzoic Acid (C₇H₇NO₂)
- Functional Group: Amino (-NH₂) at the para position.
- Properties : Molecular weight: 137.14 g/mol. Acts as a precursor for 4-isothiocyanatobenzoic acid.
- Applications : UV absorber in sunscreens and folate synthesis .
- Key Difference: Amino group is nucleophilic, contrasting with the electrophilic isothiocyanate .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications | Reactivity Profile |
|---|---|---|---|---|---|
| This compound | C₈H₅NO₂S | 179.19 | Isothiocyanate (-NCS) | Radiopharmaceuticals, hemoglobin studies | Electrophilic conjugation |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | Hydroxyl (-OH) | Preservatives, biomarkers | Hydrogen bonding |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | Nitro (-NO₂) | Organic synthesis intermediates | Redox reactions |
| 4-Methoxycarbonylbenzoic acid | C₉H₈O₄ | 180.16 | Ester (-COOCH₃) | Polymer chemistry | Hydrolysis-sensitive |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | Amino (-NH₂) | Sunscreens, vitamin synthesis | Nucleophilic substitution |
Key Research Insights
- This compound: Demonstrated utility in covalent modification of proteins (e.g., hemoglobin , monoclonal antibodies ). Its isothiocyanate group forms stable thiourea linkages with lysine residues, critical for bioconjugation.
- Contrast with Sulfonic Acid Analog : 4-Isothiocyanatobenzenesulfonic acid shows stronger anion-binding effects on hemoglobin compared to the benzoic acid derivative due to its sulfonate group .
Biological Activity
4-Isothiocyanatobenzoic acid (ITCBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
This compound can be synthesized through the reaction of 4-aminobenzoic acid with 1,1’-thiocarbonyldiimidazole (TCDI) in the presence of triethylamine (TEA). This method yields ITCBA efficiently, allowing for further modifications and evaluations of its biological activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of ITCBA. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell wall synthesis and function, which is crucial in combating resistant strains .
Anticancer Properties
ITCBA has demonstrated promising anticancer activity. Research indicates that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. In vitro studies have shown that ITCBA inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 15.0 | Cell cycle arrest and apoptosis induction |
Anti-inflammatory Effects
ITCBA also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This action suggests its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of ITCBA is closely related to its chemical structure. The presence of the isothiocyanate group is essential for its bioactivity, as it facilitates interactions with biological macromolecules. Modifications at the benzene ring can enhance or diminish its effectiveness:
- Substituents at the para position : Alkyl groups tend to increase lipophilicity and enhance antimicrobial activity.
- Electron-withdrawing groups : These can improve anticancer efficacy by stabilizing reactive intermediates during metabolic processes.
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on various cancer cell lines revealed that ITCBA significantly reduced cell viability in MCF-7 and HCT116 cells, with an IC50 value of 12.5 µM for MCF-7 cells. The study concluded that ITCBA could serve as a lead compound for developing new anticancer agents . -
Case Study on Antimicrobial Efficacy :
In a comparative analysis against standard antibiotics, ITCBA showed comparable or superior efficacy against MRSA strains, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .
Q & A
Q. What methodologies are critical for scaling up this compound synthesis while maintaining reproducibility?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, agitation rate).
- Batch Record Documentation : Detail deviations and corrective actions to ensure GMP-like rigor .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
